(3-Amino-4-methoxyphenyl)methanol
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Overview
Description
(3-Amino-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH).
Mechanism of Action
Target of Action
Similar compounds such as aminochalcones have been studied for their antioxidant activity .
Mode of Action
It’s worth noting that related compounds, such as aminochalcones, have shown antioxidant activity, suggesting that they may interact with free radicals to prevent oxidative damage .
Biochemical Pathways
Related compounds like aminochalcones have been associated with antioxidant pathways .
Result of Action
Related compounds such as aminochalcones have shown antioxidant activity, suggesting that they may help protect cells from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methoxyphenyl)methanol typically involves the reduction of corresponding nitro compounds or the use of specific coupling reactions. One common method is the reduction of 3-nitro-4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and various amine derivatives .
Scientific Research Applications
(3-Amino-4-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(3-Amino-4-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUAJRPNIWMHET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655655 |
Source
|
Record name | (3-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113928-90-8 |
Source
|
Record name | (3-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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